Colchicine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of colchicine involves the use of aromatic amino acids, phenylalanine or tyrosine, as the sole starting materials . The seven-membered C-ring is prepared by expanding an aromatic six-membered ring in a precursor . The bond between the C ring and the benzylic carbon is likely formed by electrophilic aromatic substitution . The bond between the A and C rings would be formed by oxidative coupling of electron-rich aryl precursors .Molecular Structure Analysis

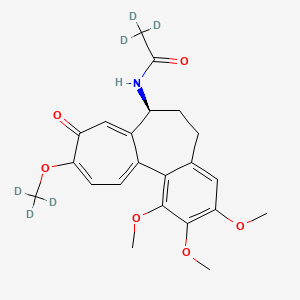

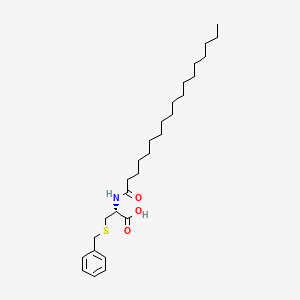

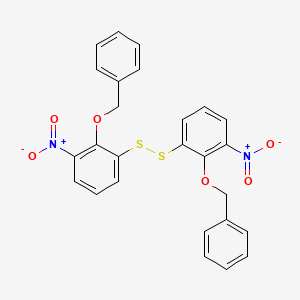

The molecular formula of Colchicine-d6 is C22H19D6NO6 . The formal name is (S)-N-(1,2,3-trimethoxy-10-(methoxy-d3)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3 . The InChi Code is InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 .Chemical Reactions Analysis

Colchicine-d6 is involved in various chemical reactions. For instance, it interacts with the P-glycoprotein transporter, and the CYP3A4 enzyme involved in drug and toxin metabolism . It also undergoes acid-catalyzed decarboxylation .Physical And Chemical Properties Analysis

Colchicine-d6 is a solid with a molecular weight of 405.5 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Cardiovascular Medicine

Colchicine-d6, derived from the ancient herbal drug Colchicum autumnale, has demonstrated efficacy as an anti-inflammatory agent in cardiovascular diseases. Notably, it has been used in the treatment of:

- Coronary Artery Disease (CAD) : Clinical trials such as COLCOT and LoDoCo2 confirm the curative effect of long-term colchicine administration in reducing cardiovascular events in CAD patients .

Future Directions

Colchicine-d6, as a bioactive constituent from an ancient medicinal herb, holds promise for charting new paths in cardiovascular medicine and beyond.

For more in-depth information, refer to the pharmacological review by Zhang et al . Keep in mind that research is ongoing, and colchicine-d6’s full potential awaits further exploration.

Zhang, F.-S., He, Q.-Z., Qin, C. H., Little, P. J., Weng, J.-P., & Xu, S.-W. (2022). Therapeutic potential of colchicine in cardiovascular medicine: a pharmacological review. Acta Pharmacologica Sinica, 43(11), 2173–2190. Read the full article.

Wirkmechanismus

Target of Action

Colchicine-d6, a deuterium-labeled variant of Colchicine , primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . It also targets the NLRP3 inflammasome and interleukin-1β (IL-1β), key components of the inflammatory response .

Mode of Action

Colchicine-d6 binds to tubulin monomers, preventing their polymerization into microtubules . This disrupts various cellular processes, including cell division, signal transduction, regulation of gene expression, and migration . Additionally, Colchicine-d6 inhibits the assembly of the NLRP3 inflammasome and reduces IL-1β production, thereby attenuating inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Colchicine-d6 is the tubulin polymerization pathway . By inhibiting this pathway, Colchicine-d6 disrupts the formation of microtubules, leading to downstream effects such as the inhibition of cell division and migration . It also impacts the inflammatory pathway by inhibiting the NLRP3 inflammasome and reducing IL-1β production .

Pharmacokinetics

Colchicine-d6 is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . Colchicine-d6 is primarily eliminated by hepatobiliary excretion, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .

Result of Action

At the cellular level, Colchicine-d6 inhibits several processes, including endothelial cell dysfunction and inflammation, smooth muscle cell proliferation and migration, macrophage chemotaxis, migration, and adhesion, and platelet activation . At the molecular level, it reduces proinflammatory cytokine release and inhibits NF-κB signaling and NLRP3 inflammasome activation .

Action Environment

For instance, the presence of other drugs metabolized by the same enzymes (P-gp and CYP3A4) can affect the metabolism and bioavailability of Colchicine . Additionally, factors such as the patient’s age, renal function, and overall health status can also influence the drug’s efficacy and safety .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-BLYUGYDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colchicine-d6 | |

Q & A

Q1: What is the primary application of colchicine-d6 in the provided research papers?

A1: Colchicine-d6 serves as an internal standard (IS) in analytical methods designed to quantify colchicine levels in biological samples [, , ]. These methods, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies and clinical applications, including the diagnosis of colchicine poisoning [, , ].

Q2: Why is colchicine-d6 preferred over colchicine as the internal standard in these analytical methods?

A2: Colchicine-d6, a deuterated analog of colchicine, shares similar chemical properties with the analyte. This similarity ensures comparable extraction efficiency and chromatographic behavior, enhancing the accuracy and reliability of colchicine quantification in complex matrices like blood or plasma [, , ]. The use of a stable isotope-labeled IS like colchicine-d6 helps account for potential variations during sample preparation and analysis.

Q3: How does the selection of colchicine-d6 as the internal standard impact the sensitivity and reliability of colchicine detection?

A3: The use of colchicine-d6 contributes significantly to the sensitivity and reliability of the developed analytical methods [, , ]. The researchers achieved low detection limits for colchicine in biological samples, enabling accurate quantification even at trace levels. For instance, one study reported a linear range of 0.010-10.0 ng/mL for colchicine in human plasma []. This high sensitivity is crucial for monitoring therapeutic drug levels and diagnosing potential poisoning cases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)